molecular formula C12H10N2O B142808 4-Phenylazophenol CAS No. 1689-82-3

4-Phenylazophenol

Cat. No.: B142808
CAS No.: 1689-82-3
M. Wt: 198.22 g/mol
InChI Key: JTSBGMZPPPULTA-UHFFFAOYSA-N
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Description

4-Phenylazophenol is an organic compound with the molecular formula C12H10N2O. It is a derivative of azobenzene, characterized by the presence of a hydroxyl group (-OH) attached to one of the benzene rings. This compound is known for its vibrant yellow color and is commonly used as a dye. Its unique structure allows it to undergo photoisomerization, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Phenylazophenol can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound typically involves large-scale azo coupling reactions due to their efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the product .

Chemical Reactions Analysis

4-Phenylazophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

4-Phenylazophenol is unique due to its hydroxyl group, which enhances its solubility and reactivity compared to other azobenzene derivatives. Similar compounds include:

Properties

IUPAC Name

4-phenyldiazenylphenol
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InChI

InChI=1S/C12H10N2O/c15-12-8-6-11(7-9-12)14-13-10-4-2-1-3-5-10/h1-9,15H
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InChI Key

BEYOBVMPDRKTNR-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)O
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Molecular Formula

C12H10N2O
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DSSTOX Substance ID

DTXSID3022160, DTXSID70942923
Record name 4-Hydroxyazobenzene
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Record name 4-(2-Phenylhydrazinylidene)cyclohexa-2,5-dien-1-one
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Molecular Weight

198.22 g/mol
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Physical Description

Yellow or orange solid; [HSDB] Deep yellow powder; [MSDSonline]
Record name 4-Hydroxyazobenzene
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Boiling Point

220-230 °C @ 20 MM HG SLIGHT DECOMP
Record name 4-HYDROXYAZOBENZENE
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Solubility

4.7 [ug/mL] (The mean of the results at pH 7.4), INSOL IN WATER; VERY SOL IN ALC & ETHER; SOL IN BENZENE, CONCN SULFURIC ACID & DIL ALKALI (YELLOW), Soluble in acetone, ethanol, benzene and ether, In water, 90 mg/l @ 20 °C
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Vapor Pressure

0.00000023 [mmHg], 2.31X10-7 mm Hg @ 25 °C
Record name 4-Hydroxyazobenzene
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Color/Form

YELLOW LEAVES FROM BENZENE, ORANGE PRISMS FROM ALC

CAS No.

1689-82-3, 20714-70-9
Record name 4-Hydroxyazobenzene
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Record name (E)-4-Phenylazophenol
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Record name Phenol, 4-(2-phenyldiazenyl)-
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Melting Point

155-157 °C
Record name 4-HYDROXYAZOBENZENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 4-hydroxyazobenzene?

A1: The molecular formula of 4-hydroxyazobenzene is C12H10N2O, and its molecular weight is 198.22 g/mol.

Q2: What spectroscopic data are available for characterizing 4-hydroxyazobenzene?

A2: Researchers utilize various spectroscopic techniques to characterize 4-hydroxyazobenzene, including:

  • UV-Vis Spectroscopy: This technique helps identify the characteristic absorption bands associated with the azo and hydroxyl groups in the molecule. The presence of these bands and their shifts provide insights into the electronic structure, isomerization states, and interactions with other molecules. [, , , , , , , ]
  • Infrared (IR) Spectroscopy: IR spectroscopy reveals information about the vibrational modes of the molecule, confirming the presence of specific functional groups like O-H and N=N. [, , , , ]
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR provide detailed information about the arrangement of hydrogen and carbon atoms within the molecule, respectively. These techniques are valuable for confirming the structure and studying the dynamics of 4-hydroxyazobenzene. [, , , ]
  • Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy by providing information about molecular vibrations, particularly useful for distinguishing between azo and hydrazone tautomers of 4-hydroxyazobenzene. []

Q3: How does 4-hydroxyazobenzene interact with β-cyclodextrin?

A3: 4-Hydroxyazobenzene forms inclusion complexes with β-cyclodextrin. [, ] The specific interactions within these complexes are driven by a combination of factors, including hydrogen bonding, hydrophobic effects, and van der Waals forces.

Q4: Can 4-hydroxyazobenzene be used as a building block for larger structures?

A4: Yes, researchers have incorporated 4-hydroxyazobenzene into larger molecular architectures:

  • Cyclotriphosphazenes: Reactions of hexachlorocyclotriphosphazene with 4-hydroxyazobenzene and its derivatives yield substituted cyclotriphosphazenes. []
  • Silica and Silicon Surface Functionalization: Cyclophosphazenes partially substituted with 4-hydroxyazobenzene can functionalize silica surfaces and silicon wafers, offering a way to modify material properties. []
  • Dendrimers: Carbosiloxane dendrimers have been end-functionalized with 4-hydroxyazobenzene, potentially leading to materials with unique properties. []

Q5: How is 4-hydroxyazobenzene degraded?

A5: 4-Hydroxyazobenzene can be degraded using advanced oxidation processes like the electro-generated Fenton reagent. This method generates highly reactive hydroxyl radicals (•OH) that break down the molecule, ultimately mineralizing it into carbon dioxide (CO2) and water (H2O). [] Research has also explored the degradation of sulfonated azo dyes (structurally similar to 4-hydroxyazobenzene) using microbial peroxidases from fungi. This process involves oxidative activation, hydrolytic cleavage, and further transformations, resulting in the formation of various organic products and ammonia. []

Q6: What are the environmental concerns associated with 4-hydroxyazobenzene?

A6: While specific ecotoxicological data for 4-hydroxyazobenzene might be limited, it's important to consider its potential environmental impact:

    Q7: Is 4-hydroxyazobenzene stable?

    A7: The stability of 4-hydroxyazobenzene can depend on various factors, including:

    • Temperature: Thermal reactions of azoxybenzenes, including potential rearrangement and oxidation, have been observed at elevated temperatures (around 250°C). []
    • pH: The stability of 4-hydroxyazobenzene can be influenced by the pH of the solution. Acidic conditions, for example, can impact the azo group's susceptibility to degradation. []

    Q8: How can the stability or properties of 4-hydroxyazobenzene be modified?

    A8: Researchers can employ various strategies to modify the stability, solubility, or bioavailability of 4-hydroxyazobenzene:

      Q9: How is computational chemistry used in the study of 4-hydroxyazobenzene?

      A9: Computational chemistry plays a valuable role in understanding the properties and behavior of 4-hydroxyazobenzene:

        Q10: How is 4-hydroxyazobenzene quantified?

        A10: Several analytical techniques can be employed to quantify 4-hydroxyazobenzene:

        • High-Performance Liquid Chromatography (HPLC): HPLC separates and quantifies 4-hydroxyazobenzene and its degradation products based on their different affinities for a stationary phase and a mobile phase. This technique is crucial for studying degradation pathways and monitoring the compound's fate. [, ]

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